Acetylmuramyl-valylisoglutamine
Description
Acetylmuramyl-valylisoglutamine is a bacterial cell wall-derived metabolite characterized by a peptidoglycan backbone. Its structure comprises a sugar moiety, 3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl, linked to a dipeptide chain containing valine and D-isoglutamine (Figure 1). The IUPAC name is 4-carbamoyl-4-[2-(2-{[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanamido)propanamido]pentanedioic acid. This compound shares structural homology with immunostimulatory muramyl peptides, which are recognized by innate immune receptors like NOD2 (nucleotide-binding oligomerization domain-containing protein 2).
Properties
CAS No. |
66112-56-9 |
|---|---|
Molecular Formula |
C21H36N4O11 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C21H36N4O11/c1-8(2)14(19(31)24-11(20(32)33)5-6-13(22)28)25-18(30)9(3)35-17-15(23-10(4)27)21(34)36-12(7-26)16(17)29/h8-9,11-12,14-17,21,26,29,34H,5-7H2,1-4H3,(H2,22,28)(H,23,27)(H,24,31)(H,25,30)(H,32,33)/t9?,11-,12-,14+,15-,16-,17-,21+/m1/s1 |
InChI Key |
JSWFXXIOORJPRY-FYRCTUGQSA-N |
SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Synonyms |
acetylmuramyl-valylisoglutamine AcMu-Val-iso-Gln MDP(Val) MurNAc-L-Val-D-isoGln N-acetylmuramyl-L-valyl-D-isoglutamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Acetylmuramyl-valylisoglutamine belongs to the muramyl dipeptide (MDP) family, but its valine substitution distinguishes it from canonical analogs. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Differences
Key Findings:
Amino Acid Substitution Effects: Replacing alanine (in MDP) with valine increases hydrophobicity due to valine’s branched side chain. This may alter membrane permeability or receptor binding kinetics.
D-Isoglutamine Conservation: The D-isomer of isoglutamine is critical for NOD2 recognition across muramyl peptides. Its preservation in this compound suggests retained, though possibly attenuated, immune signaling capacity.
Comparative Solubility : Valine’s hydrophobicity may reduce aqueous solubility relative to MDP, impacting bioavailability in physiological environments.
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